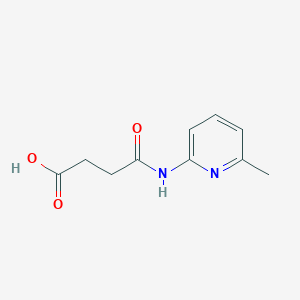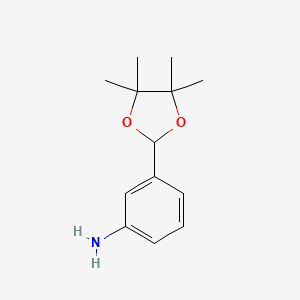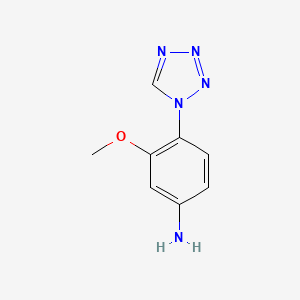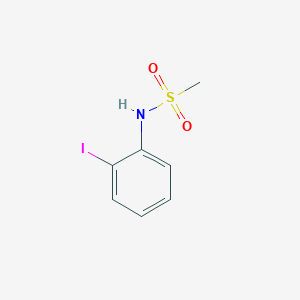
(5-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (5-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid is a derivative of benzoimidazole, which is a heterocyclic aromatic organic compound. This compound is not directly mentioned in the provided papers, but it is structurally related to the benzoimidazole derivatives discussed in the research. Benzoimidazole derivatives are known for their wide range of biological activities, including antimicrobial properties, and are of interest in the field of medicinal chemistry.
Synthesis Analysis
The synthesis of benzoimidazole derivatives can be complex, involving multiple steps and various starting materials. In the first paper, the authors describe the synthesis of new phthalocyanines that are substituted with benzoimidazol-2-ylsulfanyl groups . Although the specific synthesis of (5-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid is not detailed, the methodologies used for synthesizing similar compounds typically involve nucleophilic substitution reactions and the use of phthalonitrile derivatives as starting materials.
Molecular Structure Analysis
The molecular structure of benzoimidazole derivatives is characterized by the presence of a benzoimidazole moiety. In the second paper, the crystal and molecular structure of a related compound, N-[4-(2-amino-benzoimidazole-1-sulfonyl)-phenyl] acetamide, was determined using X-ray diffraction analysis . This suggests that similar analytical techniques could be used to elucidate the molecular structure of (5-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid.
Chemical Reactions Analysis
Benzoimidazole derivatives can participate in various chemical reactions, primarily due to the reactive nature of the benzoimidazole ring. The papers provided do not detail specific reactions for (5-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid, but such compounds are often involved in reactions that include the formation of metal complexes, as seen in the synthesis of metallophthalocyanines .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoimidazole derivatives can vary widely depending on the substituents attached to the core structure. The papers do not provide specific data on the physical and chemical properties of (5-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid. However, the antimicrobial and genotoxic properties of some benzoimidazole derivatives have been investigated, indicating the potential biological relevance of these compounds . The characterization of similar compounds typically includes elemental analyses, UV-visible spectroscopy, IR spectroscopy, and NMR spectroscopy .
Aplicaciones Científicas De Investigación
DNA Binding and Cellular Imaging
The synthetic dye Hoechst 33258, a bis-benzimidazole derivative, is known for its strong binding affinity to the minor groove of double-stranded B-DNA, particularly at AT-rich sequences. This property has made Hoechst dyes, including its analogs, invaluable in biological research for DNA staining, facilitating chromosome and nuclear imaging, and analysis of DNA content via flow cytometry. These compounds have also found applications as radioprotectors and topoisomerase inhibitors, highlighting their potential in rational drug design and molecular biology research to understand DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).
Synthetic Utilities in Medicinal Chemistry
Benzimidazole and its derivatives, including those synthesized from o-phenylenediamines, are pivotal in medicinal chemistry due to their wide range of biological activities. These compounds serve as precursors for synthesizing various pharmacologically active benzimidazoles, quinoxalines, and benzo(1,5)diazepines, showcasing their versatility in drug discovery and development. The review by Ibrahim (2011) emphasizes the synthetic approaches and biological applications of these heterocycles, underlying their significance in creating new therapeutic agents (Ibrahim, 2011).
Anticancer Applications
Mannich base derivatives of benzimidazole have been recognized for their significant medicinal applications, including antibacterial, anthelmintic, antifungal, anti-inflammatory, antiviral, analgesic, and anti-convulsant properties. These derivatives have been studied for their potential in creating new therapeutic agents with improved efficacy and reduced toxicity, highlighting the importance of benzimidazole derivatives in cancer research and therapy development (Vasuki et al., 2021).
Environmental and Toxicological Studies
Ionic liquids, such as 1-ethyl-3-methylimidazolium acetate, have shown promise in dissolving various biopolymers like cellulose and chitin, paving the way for their industrial use. However, the urgency to understand their toxicity and environmental impact is critical for predicting and managing their environmental fate. This highlights the need for comprehensive toxicological assessments of such compounds before their large-scale application, which is relevant for environmental science and safety evaluations (Ostadjoo et al., 2018).
Propiedades
IUPAC Name |
2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-6-2-3-7-8(4-6)12-10(11-7)15-5-9(13)14/h2-4H,5H2,1H3,(H,11,12)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BINCCLNWCUYMIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350650 |
Source


|
| Record name | (5-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid | |
CAS RN |
27231-37-4 |
Source


|
| Record name | (5-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B1298347.png)

![8-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1298354.png)




![7-Methylthieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1298365.png)


